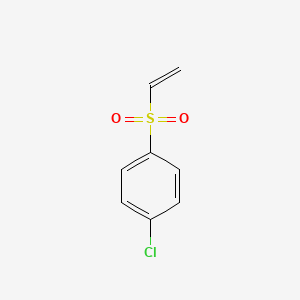
p-Chlorophenyl vinyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Chlorophenyl vinyl sulfone is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
p-Chlorophenyl vinyl sulfone serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
- Polymerization Reactions : It can be used to create polymers with specific properties.
- Nucleophilic Addition Reactions : The compound can react with nucleophiles, leading to the formation of new compounds.
- Cycloaddition Reactions : It can be involved in cycloaddition processes to form cyclic structures.
Table 1: Comparison of Vinyl Sulfones
| Compound Name | Notable Features |
|---|---|
| This compound | Inhibits cysteine proteases; versatile in organic synthesis |
| Phenyl vinyl sulfone | Simpler structure; lacks chlorine substitution |
| 4-Chlorophenyl phenyl sulfone | Contains two phenyl groups; different steric effects |
| Vinyl sulfone | Smaller structure; higher reactivity due to lack of substitution |
| p-Bromophenyl vinyl sulfone | Bromine substitution; different electronic properties |
Pharmaceutical Applications
This compound exhibits biological activity, particularly as an inhibitor of cysteine proteases. These enzymes are crucial in various biological processes, including:
- Protein Degradation : Inhibition can affect cellular processes and protein turnover.
- Immune Response Modulation : Targeting cysteine proteases may provide therapeutic benefits in diseases where these enzymes play a role.
This compound's potential as a therapeutic agent is notable for developing drugs targeting diseases associated with cysteine proteases.
Material Science
In material science, this compound is used in the synthesis of:
- Reactive Dyes : It plays a role in producing dyes that can bond chemically to fibers, enhancing colorfastness.
- Textile Fibers : Particularly in cellulose fibers like cotton and linen, it contributes to the dyeing process and improves the properties of the fibers.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits cysteine proteases involved in cancer progression. A study showed that this inhibition could lead to reduced tumor growth in animal models, highlighting its potential as a cancer therapeutic agent.
Case Study 2: Reactive Dye Synthesis
In textile applications, this compound was utilized to synthesize reactive dyes that significantly improved the dye uptake on cotton fabrics. The use of this compound resulted in enhanced color retention during washing and exposure to light .
特性
CAS番号 |
5535-51-3 |
|---|---|
分子式 |
C8H7ClO2S |
分子量 |
202.66 g/mol |
IUPAC名 |
1-chloro-4-ethenylsulfonylbenzene |
InChI |
InChI=1S/C8H7ClO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H,1H2 |
InChIキー |
IBJGVAOFRSKZPY-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















